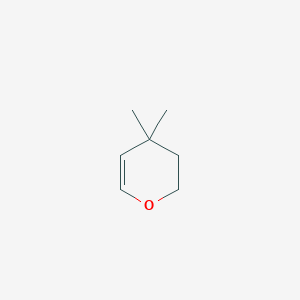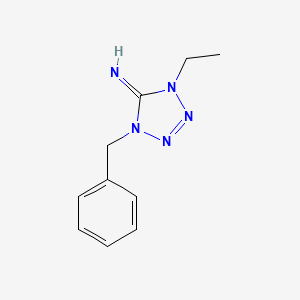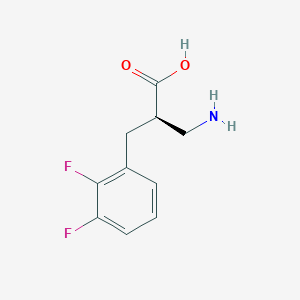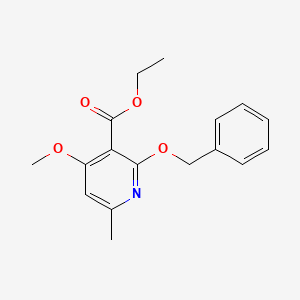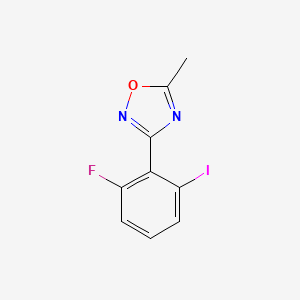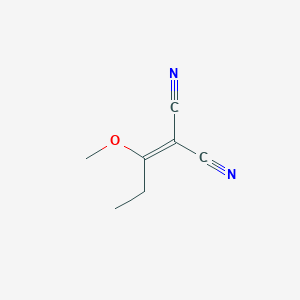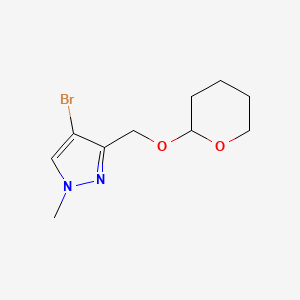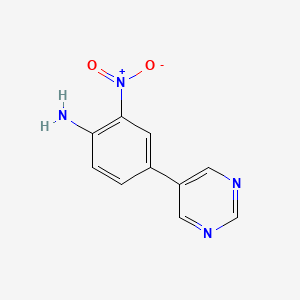
2-Nitro-4-(pyrimidin-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-4-(pyrimidin-5-yl)aniline: is an organic compound that belongs to the class of nitroanilines and pyrimidines. This compound is characterized by the presence of a nitro group (-NO2) and a pyrimidine ring attached to an aniline moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(pyrimidin-5-yl)aniline typically involves the nitration of 4-(pyrimidin-5-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions:
Reduction: The nitro group in 2-Nitro-4-(pyrimidin-5-yl)aniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives. Common reagents for these reactions include alkyl halides and aryl halides.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl halides, aryl halides, and suitable bases or catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-4-(pyrimidin-5-yl)aniline.
Substitution: Various alkylated or arylated derivatives of this compound.
Oxidation: Nitroso derivatives or other oxidized forms.
科学研究应用
Chemistry: 2-Nitro-4-(pyrimidin-5-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. The presence of the pyrimidine ring, a common motif in many pharmaceuticals, makes it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications.
作用机制
The mechanism of action of 2-Nitro-4-(pyrimidin-5-yl)aniline and its derivatives is largely dependent on the specific biological target and the nature of the substituents on the molecule. Generally, the compound can interact with various enzymes and receptors due to the presence of the nitro and pyrimidine groups. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in DNA synthesis and repair, making it a potential anticancer agent.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
2-Nitroaniline: Lacks the pyrimidine ring, making it less versatile in biological applications.
4-(Pyrimidin-5-yl)aniline: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
2-Amino-4-(pyrimidin-5-yl)aniline: The reduced form of 2-Nitro-4-(pyrimidin-5-yl)aniline, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the nitro group and the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H8N4O2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
2-nitro-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H8N4O2/c11-9-2-1-7(3-10(9)14(15)16)8-4-12-6-13-5-8/h1-6H,11H2 |
InChI 键 |
IVFCHAOONGBLDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



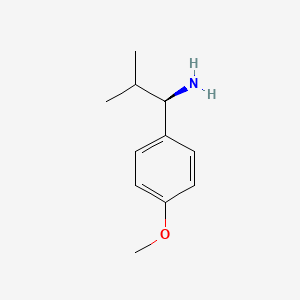
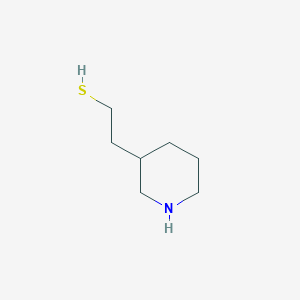
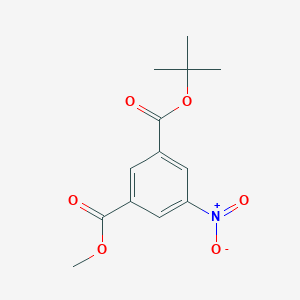
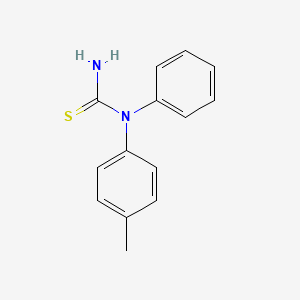
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
